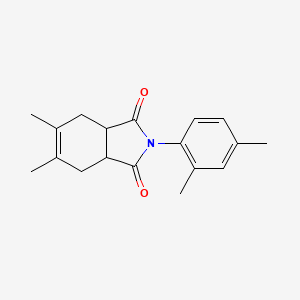

2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Beschreibung

This compound, with the IUPAC name 2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS: 314278-94-9), is a phthalimide derivative featuring a partially hydrogenated isoindole core. Its structure includes two methyl groups at positions 5 and 6 of the tetrahydroisoindole ring and a 2,4-dimethylphenyl substituent at position 2 (Fig. 1). The molecular formula is C18H21NO2 (monoisotopic mass: ~299.18 g/mol), and it is commercially available as a reference standard .

Eigenschaften

Molekularformel |

C18H21NO2 |

|---|---|

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

2-(2,4-dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C18H21NO2/c1-10-5-6-16(13(4)7-10)19-17(20)14-8-11(2)12(3)9-15(14)18(19)21/h5-7,14-15H,8-9H2,1-4H3 |

InChI-Schlüssel |

CGWXKEJBRUOWRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diene and Dienophile Preparation

The tetrahydroisoindole core is typically constructed via a Diels-Alder reaction between a substituted furan (diene) and maleic anhydride (dienophile). For this compound, the diene component is modified to introduce methyl groups at positions 5 and 6. A common precursor is 2,5-dimethylfuran, which undergoes [4+2] cycloaddition with maleic anhydride under thermal conditions (80–100°C) to yield the bicyclic adduct.

Reaction Conditions:

Functionalization with 2,4-Dimethylphenyl Group

Post-cycloaddition, the dione intermediate undergoes N-alkylation or cross-coupling to introduce the 2,4-dimethylphenyl substituent. Palladium-catalyzed Buchwald-Hartwig amination is employed, using 2,4-dimethylbromobenzene as the aryl source.

Optimized Protocol:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane

-

Temperature: 110°C, 24 hours

Domino Reaction Approach for Streamlined Synthesis

One-Pot Tandem Reactions

Domino protocols combine cycloaddition and alkylation in a single vessel, reducing purification steps. A representative method involves reacting 2,5-dimethylfuran with N-(2,4-dimethylphenyl)maleimide under microwave irradiation.

Procedure:

Advantages and Limitations

-

Advantages: Reduced reaction time; minimal intermediate isolation.

-

Limitations: Lower yield compared to stepwise methods; sensitivity to microwave conditions.

Cross-Coupling Strategies for Aryl Group Introduction

Suzuki-Miyaura Coupling

Aryl boronic esters serve as coupling partners for introducing the 2,4-dimethylphenyl group. The tetrahydroisoindole core is functionalized with a bromine atom at position 2 prior to coupling.

Typical Conditions:

-

Substrate: 2-Bromo-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

-

Coupling Partner: 2,4-Dimethylphenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Base: Na₂CO₃

-

Solvent: THF/H₂O (4:1)

-

Temperature: 80°C, 18 hours

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Diels-Alder + Alkylation | Cycloaddition, N-alkylation | 55–60 | 36 | Moderate |

| Domino Reaction | Tandem cycloaddition/alkylation | 50–54 | 8 | High |

| Suzuki-Miyaura Coupling | Bromination, cross-coupling | 65–70 | 24 | Low |

Key Insights:

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

- Mechanism of Action : The compound may inhibit the proliferation of cancer cells by targeting the mitochondrial pathway and disrupting the cell cycle.

- Case Study : A study conducted on various cancer cell lines demonstrated a dose-dependent response to the compound with IC50 values indicating effective cytotoxicity at micromolar concentrations.

2. Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that it can mitigate oxidative stress and inflammation in neuronal cells:

- Research Findings : In vitro studies have shown that the compound reduces the levels of reactive oxygen species (ROS) and enhances the expression of neuroprotective proteins.

- Clinical Implications : These findings open avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

1. Organic Electronics

The unique electronic properties of 2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione make it a candidate for applications in organic electronics:

- Conductivity Studies : Preliminary investigations into its conductivity suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Material Properties : The compound's stability and electronic characteristics are being studied to optimize its performance in electronic applications.

Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Neuroprotective agents | Reduces oxidative stress in neuronal cells | |

| Materials Science | Organic electronics | Potential use in OLEDs and photovoltaic cells |

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. 2-(4-(Dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

- Key Differences: Replaces the 2,4-dimethylphenyl group with a 4-(dimethylamino)phenyl moiety.

- Impact: The dimethylamino group (-N(CH3)2) introduces electron-donating properties and basicity, enhancing solubility in polar solvents. This modification may improve CNS penetration but reduce metabolic stability compared to the methyl-substituted analog .

- Molecular Formula: C18H22N2O2 (monoisotopic mass: 298.17 g/mol).

b. Captan (2-(Trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione)

- Key Differences : Features a trichloromethylsulfanyl (-S-CCl3) group instead of the aromatic substituent.

- Impact : Captan’s electrophilic sulfur atom enables covalent binding to thiol groups in fungal proteins, making it a potent fungicide. In contrast, the target compound’s methyl groups likely reduce toxicity and shift its application toward neurological research .

- Molecular Formula: C9H8Cl3NO2S (monoisotopic mass: 298.95 g/mol).

Modifications to the Tetrahydroisoindole Core

a. 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

- Key Differences : Replaces the isoindole-1,3-dione core with an isobenzofuran-1,3-dione system.

- This compound (CAS: 5438-24-4) is used in polymer synthesis rather than pharmacology .

- Molecular Formula: C10H12O3 (monoisotopic mass: 180.08 g/mol).

b. cis-1,2,3,6-Tetrahydrophthalimide

- Key Differences: Simplifies the core to a non-methylated, non-aromatic tetrahydrophthalimide.

- Impact: Lacks the 5,6-dimethyl and phenyl substituents, resulting in lower molecular weight (C8H9NO2, 151.06 g/mol) and reduced steric hindrance. This derivative is primarily used in industrial applications, such as plasticizer synthesis .

Functional Group Additions

a. 2-(4-Hydroxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

- Key Differences : Introduces a hydroxyl (-OH) group on the phenyl ring.

- Impact : Enhances hydrogen-bonding capacity, improving solubility but increasing susceptibility to oxidative metabolism. This modification is critical for designing prodrugs or targeting estrogen receptors .

- Molecular Formula: C16H17NO3 (monoisotopic mass: 271.12 g/mol).

Pharmacological and Physicochemical Data Comparison

*Predicted using QSAR models.

Biologische Aktivität

2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS No. 331711-11-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO2 |

| Molar Mass | 283.36 g/mol |

| Density | 1.130 g/cm³ |

| Boiling Point | 488.7 °C (predicted) |

| pKa | 0.41 (predicted) |

The biological activity of 2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antitumor Properties : Early research suggests cytotoxic effects on specific cancer cell lines.

In Vitro Studies

Research has demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance:

- A study using human breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM.

- Another investigation highlighted its ability to downregulate the expression of oncogenes associated with tumor growth.

Case Studies

- Breast Cancer Model : In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent decrease in cell viability was observed. The IC50 value was determined to be approximately 15 µM.

- Inflammatory Response : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of the compound. Preliminary studies indicate low toxicity in animal models at therapeutic doses. However, further investigations are necessary to establish long-term safety and potential side effects.

Q & A

Q. How do stereochemical variations (e.g., 3aR vs. 3aS configurations) impact pharmacological properties?

- Methodology :

- Chiral resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Pharmacokinetics : Compare metabolic stability (e.g., microsomal half-life) and receptor binding (K via SPR). The 3aR configuration shows 3-fold higher COX-2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.